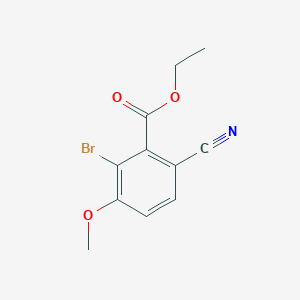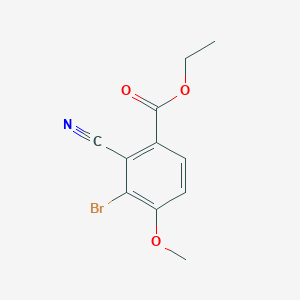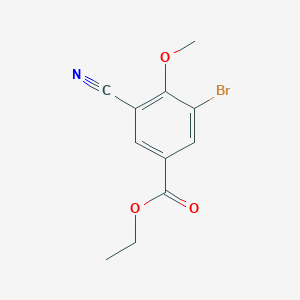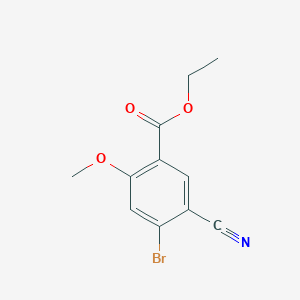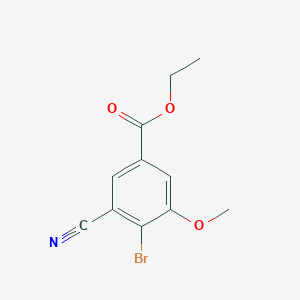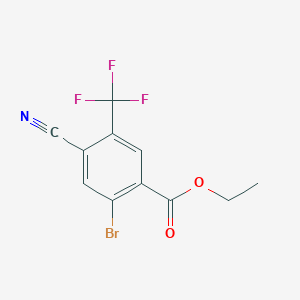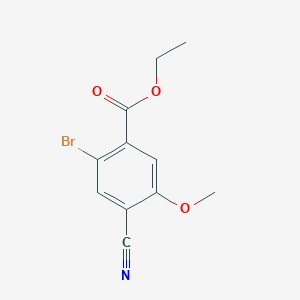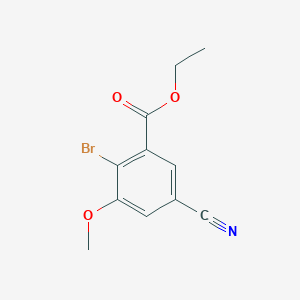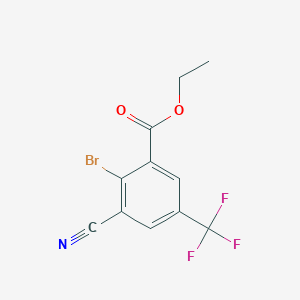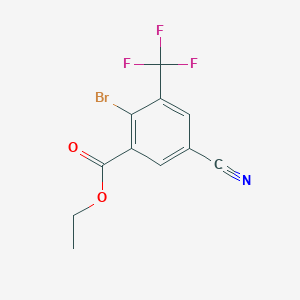
Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate
Overview
Description
Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate, also known as EBCT, is an organic compound with a wide range of scientific and industrial applications, such as in the synthesis of pharmaceuticals and other chemicals. It is a colorless, volatile liquid with a boiling point of around 150°C and a melting point of around -60°C. It is a highly reactive compound and is used in a variety of organic synthesis and industrial processes. In recent years, EBCT has been studied for its potential applications in the field of medicine and biochemistry, as well as its potential role in the synthesis of new and improved drugs.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate is not yet fully understood. However, it is believed that the compound acts as a proton donor, allowing for the formation of new bonds between molecules and facilitating the synthesis of new drugs and other compounds. In addition, it has been suggested that Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate may have an effect on the activity of certain enzymes, which could lead to the production of new and improved drugs.
Biochemical and Physiological Effects
Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate has been studied for its potential biochemical and physiological effects. It has been shown to have an effect on the activity of certain enzymes, which could lead to the production of new and improved drugs. In addition, it has been suggested that Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate may have an effect on the metabolism of certain drugs, which could lead to improved efficacy and safety. Furthermore, Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate has been shown to have an effect on the expression of certain genes, which could lead to the production of new and improved drugs.
Advantages and Limitations for Lab Experiments
Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate is a highly reactive compound and has a wide range of applications in the field of organic synthesis and industrial processes. Its advantages include its low cost and availability, as well as its relatively simple and efficient synthesis method. Furthermore, it is relatively stable and has a low toxicity. Its main limitation is its highly reactive nature, which can make it difficult to work with in laboratory experiments.
Future Directions
In the future, Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate could be used in the development of new and improved drugs, such as antibiotics, antivirals, and anti-cancer agents. In addition, it could be used in the synthesis of biocompatible polymers, which could be used in the manufacture of medical devices. Furthermore, it could be used in the development of new and improved methods for the synthesis of pharmaceuticals and other chemicals. Finally, it could be used in the development of new and improved methods for the synthesis of biocompatible polymers.
Scientific Research Applications
Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate has been studied extensively for its potential applications in the field of medicine and biochemistry. It has been used as a building block for the synthesis of a variety of drugs, including antibiotics, antivirals, and anti-cancer agents. In addition, it has been used to synthesize a number of compounds with potential therapeutic applications, such as anti-inflammatory agents, analgesics, and anti-tumor agents. Furthermore, Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate has been used in the synthesis of a number of biocompatible polymers, which are used in the manufacture of medical devices.
properties
IUPAC Name |
ethyl 2-[3-bromo-2-cyano-6-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF3NO2/c1-2-19-11(18)5-7-8(6-17)10(13)4-3-9(7)12(14,15)16/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCXSDNVHCZYCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1C#N)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



